4-Bromo-2-fluoro-5-(trifluoromethyl)phenol
Description
Properties
IUPAC Name |
4-bromo-2-fluoro-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJGGRVZKUZFRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Substitution (EAS)
The primary synthetic route to 4-Bromo-2-fluoro-5-(trifluoromethyl)phenol involves electrophilic aromatic substitution reactions, where bromine is introduced onto a pre-functionalized phenol bearing fluorine and trifluoromethyl substituents.
- Starting Materials: Typically, 2-fluoro-5-(trifluoromethyl)phenol or derivatives thereof.
- Bromination Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) are commonly employed.
- Catalysts: Iron(III) chloride (FeCl3) or palladium complexes may be used to facilitate bromination.
- Solvents: Dichloromethane (DCM), acetonitrile, or polar aprotic solvents like dioxane.
- Temperature: Controlled low temperatures (0–25°C) are maintained to minimize side reactions and improve selectivity.
- Reaction Time: Varies from 1 to several hours depending on scale and conditions.
| Parameter | Typical Value |
|---|---|
| Brominating agent | N-Bromosuccinimide (NBS) |
| Catalyst | FeCl3 (catalytic amount) |
| Solvent | Dichloromethane or acetonitrile |
| Temperature | 0–25°C |
| Reaction time | 1–3 hours |
| Yield | 40–60% (moderate) |
This method provides moderate yields due to steric hindrance from the trifluoromethyl group and the electron-withdrawing effects that reduce the aromatic ring’s reactivity toward electrophiles.
Suzuki-Miyaura Cross-Coupling
An alternative synthetic approach involves Suzuki-Miyaura cross-coupling reactions, which allow the construction of the aromatic ring with the desired substituents via coupling of boronic acid derivatives and halogenated phenols.
- Key Intermediates: 3-bromo-5-(trifluoromethyl)phenylboronic acid or similar boronic acids.
- Catalysts: Palladium complexes such as Pd(dppf)Cl2.
- Bases: Potassium carbonate or sodium carbonate.
- Solvents: Polar aprotic solvents like dioxane or tetrahydrofuran (THF).
- Temperature: Mild heating, typically 60–80°C.
- Yield: Often lower (~40%) due to steric and electronic effects from trifluoromethyl groups.
This method is advantageous for its versatility and the ability to introduce complex substituents but requires careful optimization of catalyst loading and reaction conditions to prevent side reactions and degradation of halogenated intermediates.
Multi-Step Synthesis via Diazotization and Reduction
Patented methods describe multi-step syntheses involving diazotization of amino-trifluoromethyl phenyl ethers followed by reduction and halogenation to achieve the desired substitution pattern.
- Step 1: Diazotization of amino-trifluoromethyl phenyl ether using sodium nitrite and acid at low temperature (-10 to -5°C).
- Step 2: Reduction of nitro intermediates with iron powder and ammonium chloride at 30–110°C.
- Step 3: Bromination using hydrobromic acid or related reagents.
- Step 4: Purification via distillation and neutralization steps.
This approach yields relatively high purities (up to 90%) and good yields (around 75–90%) but involves multiple reaction steps and careful temperature control to avoid decomposition.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Electrophilic Aromatic Substitution | Bromine or NBS; FeCl3 catalyst | 0–25°C, DCM or acetonitrile | 40–60 | Simple, direct bromination | Moderate yield, regioselectivity issues |
| Suzuki-Miyaura Cross-Coupling | Pd(dppf)Cl2 catalyst; boronic acid intermediates | 60–80°C, dioxane or THF | ~40 | Versatile, allows complex substitution | Requires expensive catalysts, lower yield |
| Multi-Step Diazotization & Reduction | NaNO2, HCl, Fe powder, HBr | -10 to 110°C, multiple steps | 75–90 | High purity, good yield | Multi-step, complex handling |
Research Findings and Optimization Notes
- Catalyst Loading: Pd catalysts require precise control (1–2 mol%) to avoid side reactions and catalyst deactivation.
- Temperature Sensitivity: Elevated temperatures (>80°C) can degrade halogenated intermediates, reducing yield.
- Solvent Effects: Polar aprotic solvents improve electrophile stability and reaction selectivity.
- Purification: Neutralization of excess halogenating agents with sodium bisulfite or sodium thiosulfate, followed by washing with sodium bicarbonate solutions, drying over magnesium sulfate, and solvent evaporation is standard.
- Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy (¹H, ¹⁹F) are used to monitor reaction progress and confirm structure.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanols under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield a variety of functionalized phenols .
Scientific Research Applications
4-Bromo-2-fluoro-5-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-Bromo-2-fluoro-5-(trifluoromethyl)phenol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key enzymes . The compound’s unique structure allows it to interact with various biological targets, making it a versatile tool in drug discovery and development .
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
The following table compares 4-Bromo-2-fluoro-5-(trifluoromethyl)phenol with structurally related halogenated phenols:
Key Differences and Trends
Acidity: The hydroxyl group in phenols confers higher acidity compared to aniline analogs (pKa ~1.27 for aniline vs. <2.0 estimated for phenol) . Electron-withdrawing groups (Br, F, CF₃) lower pKa further. For example, 2-Bromo-5-(trifluoromethyl)phenol (pKa ~1.5) is more acidic than 2-Chloro-5-(trifluoromethyl)phenol (pKa ~1.8) due to bromine’s stronger electron-withdrawing effect .
Hydrogen Bonding and Solubility: Phenols form stronger hydrogen bonds than anilines, influencing crystal packing and solubility. For instance, this compound likely exhibits lower solubility in non-polar solvents compared to its aniline derivative .
Synthetic Utility: The aniline derivative (CAS 104460-70-0) is a precursor for antimicrobial agents, while phenolic analogs may serve as intermediates in pharmaceuticals or agrochemicals . Boronic acid derivatives (e.g., 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid) highlight applications in Suzuki-Miyaura cross-coupling reactions .
Hazard Profiles: Aniline derivatives (Hazard Class 6.1) are more toxic than phenolic analogs (Class 3 for 2-Chloro-5-(trifluoromethyl)phenol), reflecting differences in reactivity and biological activity .
Biological Activity
4-Bromo-2-fluoro-5-(trifluoromethyl)phenol is an aromatic compound featuring a trifluoromethyl group and halogen substituents that significantly influence its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antimicrobial and anticancer properties. This article aims to summarize the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₇H₄BrF₄O
- Molecular Weight : Approximately 253.01 g/mol
- Structure : The presence of the trifluoromethyl group (-CF₃) and bromine and fluorine atoms enhances the compound's lipophilicity and bioavailability, making it a candidate for drug development.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity and specificity, leading to potent biological effects.
-
Antimicrobial Activity :
- Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. It disrupts bacterial cell membranes and inhibits essential metabolic pathways.
- Case Study : A study demonstrated that derivatives of this compound showed effectiveness against antibiotic-resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent.
-
Anticancer Properties :
- Research indicates that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : In vitro assays revealed that this compound reduced the viability of several cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM .
Biological Activity Data Table
| Biological Activity | Target Organism/Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | Membrane disruption |
| Antimicrobial | S. aureus | 12 | Metabolic inhibition |
| Anticancer | MCF-7 (breast cancer) | 20 | Apoptosis induction |
| Anticancer | HT-29 (colon cancer) | 25 | Cell cycle arrest |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests high gastrointestinal absorption, indicating good bioavailability when administered orally. Studies have shown rapid distribution in tissues, with a half-life ranging from 3 to 6 hours in animal models.
Research Findings
-
Urease Inhibition :
- This compound has been investigated for its urease inhibitory activity, which is relevant in treating conditions like kidney stones and urinary tract infections. Preliminary data suggest effective inhibition at concentrations below 50 µM.
- Antioxidant Activity :
- DNA Interaction :
Q & A
Basic: What are the optimal synthetic routes for 4-Bromo-2-fluoro-5-(trifluoromethyl)phenol, considering steric and electronic effects of substituents?
Answer:
Synthesis typically involves sequential halogenation and functional group introduction. A plausible route:
Substrate Selection : Start with a phenol derivative substituted at positions 2, 4, and 2.
Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor®) to introduce fluorine at position 2, leveraging the phenol’s directing effects .
Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) at position 4, guided by the electron-withdrawing trifluoromethyl group’s meta-directing nature.
Trifluoromethylation : Introduce the -CF₃ group via cross-coupling (e.g., Ullmann reaction) or radical methods .
Key Considerations : Steric hindrance from -CF₃ may slow bromination; optimize reaction temperatures and catalysts.
Advanced: How can crystallographic data (e.g., SHELX refinement) elucidate hydrogen bonding and molecular packing of this phenol?
Answer:
Single-crystal X-ray diffraction refined via SHELXL reveals:
- Hydrogen-Bonding Networks : The phenolic -OH forms O–H···O/F interactions with adjacent molecules. Graph-set analysis (e.g., Etter’s rules) identifies motifs like rings .
- Packing Motifs : Bulky -CF₃ and -Br groups induce layered or herringbone arrangements. Compare with related structures (e.g., 4-Bromo-2-fluorophenol, CAS 2105-94-4) .
- Torsional Angles : Substituent positions influence planarity; deviations >5° suggest steric clashes. Use SHELXPRO for macromolecular interfaces if co-crystallized with proteins .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how do substituents affect spectral interpretations?
Answer:
- ¹⁹F NMR : -CF₃ appears as a singlet near -60 ppm; -F (position 2) as a doublet (coupling with adjacent protons) .
- ¹H NMR : Aromatic protons show splitting patterns (e.g., doublet of doublets for H-3 and H-6 due to -F and -Br).
- IR Spectroscopy : Phenolic O–H stretch (~3200 cm⁻¹) broadened by hydrogen bonding; C-F stretches (1100–1200 cm⁻¹) .
- Mass Spectrometry : Molecular ion [M]⁺ with isotopic clusters for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced: How does the presence of multiple electron-withdrawing groups influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
Answer:
- Activation Effects : -CF₃ and -Br deactivate the ring, making NAS challenging. However, -F at position 2 directs nucleophiles to positions 3 or 6.
- Reaction Optimization : Use high-temperature conditions (e.g., DMF, 120°C) and strong nucleophiles (e.g., NaN₃).
- Regioselectivity : DFT calculations predict preferential substitution at position 3 due to lower activation energy .
Basic: What are the challenges in purifying this compound, and what chromatographic methods are effective?
Answer:
- Challenges : Low solubility in polar solvents; co-elution with byproducts (e.g., dihalogenated intermediates).
- Solutions :
- Crystallization : Recrystallize from ethanol/water mixtures to exploit differential solubility .
Advanced: Can computational chemistry predict the regioselectivity of further functionalization reactions of this compound?
Answer:
Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)):
- Electrostatic Potential Maps : Identify electron-deficient regions susceptible to electrophilic attack.
- Transition State Analysis : Compare energy barriers for substitution at positions 3 vs. 6.
- Solvent Effects : Include PCM models to simulate polar aprotic solvents (e.g., DMSO). Studies on similar trifluoromethylphenols show >70% accuracy in predicting regioselectivity .
Basic: How to assess the stability of this compound under various storage conditions, considering its halogen and phenol groups?
Answer:
- Light Sensitivity : Store in amber vials at -20°C; monitor degradation via HPLC .
- Oxidative Stability : Add antioxidants (e.g., BHT) to prevent phenolic oxidation.
- pH Sensitivity : Keep in neutral buffers (pH 6–8); acidic conditions may protonate -CF₃, altering reactivity .
Advanced: What role does this phenol derivative play in designing enzyme inhibitors, based on its electronic and steric profile?
Answer:
- Enzyme Binding : The -CF₃ group mimics hydrophobic pockets in active sites (e.g., cytochrome P450).
- Hydrogen Bonding : Phenolic -OH acts as a H-bond donor to catalytic residues (e.g., serine hydrolases).
- Case Study : Analogues like 4-fluoro-2-(trifluoromethyl)phenol show IC₅₀ values <10 µM against COX-2, suggesting potential anti-inflammatory applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
